methyl 2-(2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the benzothiophene moiety: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzothiophene rings.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, such as enzymes or receptors.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and electronic properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.
Interacting with DNA: Intercalating between DNA bases and disrupting replication and transcription.
Modulating receptors: Binding to cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Benzothiophene: A sulfur-containing heterocycle with applications in pharmaceuticals and materials science.
Cyanoquinolines: Known for their anticancer properties.
Uniqueness
This compound’s uniqueness lies in its combination of a quinoline core with a benzothiophene moiety, along with additional functional groups that enhance its chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H25N3O3S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
methyl 2-(2-amino-3-cyano-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinolin-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O3S/c1-32-26(31)22-16-10-5-6-13-20(16)33-25(22)29-18-11-7-12-19(30)23(18)21(17(14-27)24(29)28)15-8-3-2-4-9-15/h2-4,8-9,21H,5-7,10-13,28H2,1H3 |
InChI Key |
PQSCDHLTIYWFCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=CC=C5)C(=O)CCC4 |
Origin of Product |
United States |
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